Increased Lipophilicity (XLogP3) Over the Methylene-Linked Benzodioxole Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 0.4) compared with its closest structural analog, [1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 1638709-80-4), which has an XLogP3-AA of 0 [1][2]. In the methylene-linked analog, the benzodioxole is attached via a CH2 spacer at the N1 position of the hydantoin ring, whereas the target compound has the benzodioxole directly at the C4 position alongside a C4-methyl group. The ΔXLogP3 of +0.4 units represents a meaningful increase in predicted membrane partitioning, which can influence cellular permeability and oral bioavailability in medicinal chemistry programs [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 1638709-80-4): XLogP3-AA = 0 |
| Quantified Difference | ΔXLogP3 = +0.4 (target is 0.4 log units more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 0–5) is often associated with improved passive membrane permeability, a key parameter for intracellular target engagement and oral absorption potential.
- [1] PubChem. Compound Summary for CID 43134910: 2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid. XLogP3-AA = 0.4. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 73254421: [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. XLogP3-AA = 0. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
